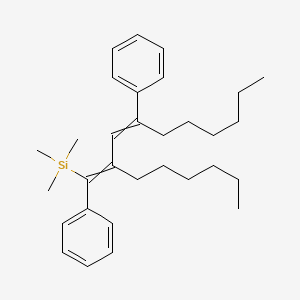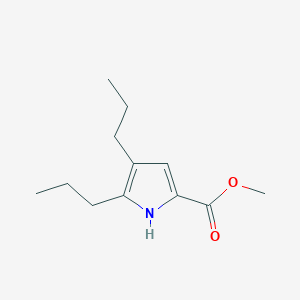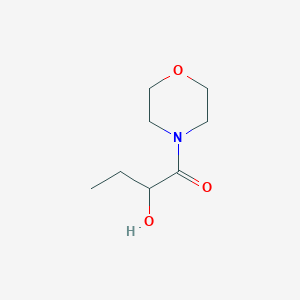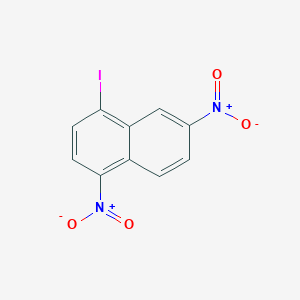
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane is a complex organic compound characterized by its unique molecular structure. It contains a total of 79 bonds, including 33 non-hydrogen bonds, 14 multiple bonds, and 14 rotatable bonds . The compound also features 2 double bonds, 12 aromatic bonds, and 2 six-membered rings . Its molecular formula is C31H46Si .
Méthodes De Préparation
The synthesis of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves multiple steps, typically starting with the preparation of the hexyl and diphenyl components. These components are then subjected to a series of reactions, including coupling and deprotection, under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: This compound has a different structure and set of properties.
Other dien-1-yl compounds: These compounds share some structural similarities but differ in their specific chemical and physical properties.
The uniqueness of (2-Hexyl-1,4-diphenyldeca-1-3-dien-1-yl)(trimethyl)silane lies in its specific combination of hexyl, diphenyl, and trimethylsilane groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
827033-80-7 |
|---|---|
Formule moléculaire |
C31H46Si |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
(2-hexyl-1,4-diphenyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C31H46Si/c1-6-8-10-14-24-29(27-20-16-12-17-21-27)26-30(25-15-11-9-7-2)31(32(3,4)5)28-22-18-13-19-23-28/h12-13,16-23,26H,6-11,14-15,24-25H2,1-5H3 |
Clé InChI |
WNJQAPDCQLDHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC(=C(C1=CC=CC=C1)[Si](C)(C)C)CCCCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)

![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)

![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)

![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
